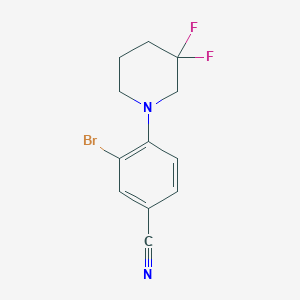
4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)
Vue d'ensemble
Description
Azetidin-3-yl compounds are a class of organic compounds containing an azetidine ring, which is a three-membered heterocycle with one nitrogen atom and three carbon atoms . They are used in various fields of chemistry due to their unique structure and reactivity.
Synthesis Analysis
The synthesis of azetidin-3-yl compounds can vary greatly depending on the specific compound. Generally, they can be synthesized through cyclization reactions .Molecular Structure Analysis
Azetidin-3-yl compounds have a three-membered ring with one nitrogen atom. The specific structure of “4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)” would include additional functional groups attached to this ring .Chemical Reactions Analysis
The reactivity of azetidin-3-yl compounds can be quite diverse due to the strain of the three-membered ring and the presence of the nitrogen atom .Physical And Chemical Properties Analysis
Azetidin-3-yl compounds generally have a high strain due to their three-membered ring, which can influence their physical and chemical properties . The specific properties of “4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)” would depend on its exact structure.Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
A study focused on synthesizing novel derivatives from 4-(4-aminophenyl)morpholin-3-one molecule through a multistep process. These derivatives exhibited antimicrobial activity against specific bacterial and fungal strains, highlighting the potential of these compounds in medical applications and drug development (Majithiya & Bheshdadia, 2022). Furthermore, pyrimidine-azetidinone analogues demonstrated antimicrobial and antitubercular activities, suggesting their potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Synthesis and Structural Analysis
In the realm of molecular synthesis, azetidin-2-ones, especially those based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, have been studied for their antimitotic properties. Different substituents on the lactam 3 and 4 positions result in diverse structures and functions, indicating the versatility of these compounds in chemical research and potentially in pharmacology (Twamley et al., 2020).
Molecular Imaging and Drug Discovery
The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, via a Stille coupling, suggests its potential as a novel ligand for nicotinic receptors. This highlights the application of azetidin-2-ylmethoxy compounds in molecular imaging and drug discovery, particularly in studying and targeting nicotinic receptors (Karimi & Långström, 2002).
Mécanisme D'action
The mechanism of action of azetidin-3-yl compounds can vary greatly depending on their specific structure and the context in which they are used.
Safety and Hazards
Propriétés
IUPAC Name |
4-(azetidin-3-yl)-2,2-dimethylmorpholine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2C2HF3O2/c1-9(2)7-11(3-4-12-9)8-5-10-6-8;2*3-2(4,5)1(6)7/h8,10H,3-7H2,1-2H3;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEJQIBTUNJBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C2CNC2)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)
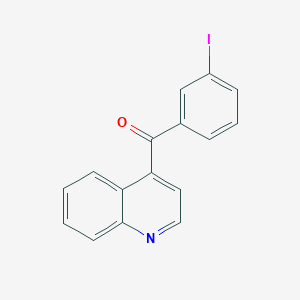


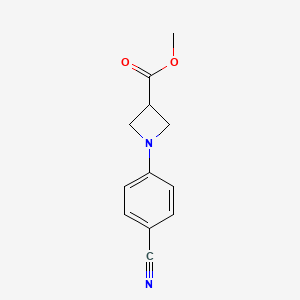
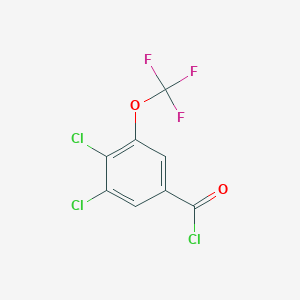

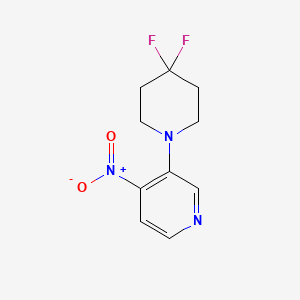
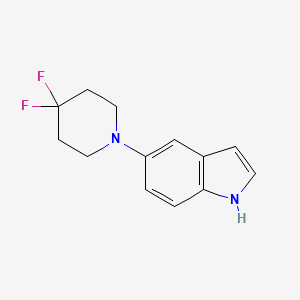
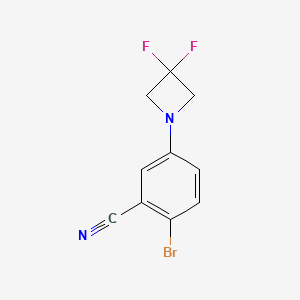
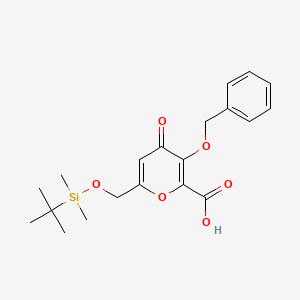
![Ethyl (2R)-2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}amino)-3-hydroxypropanoate](/img/structure/B1406311.png)
